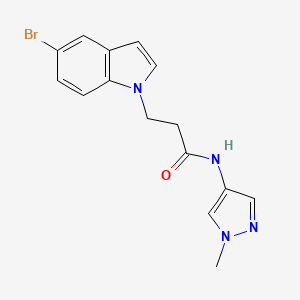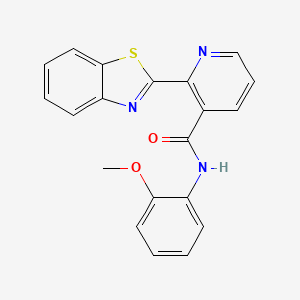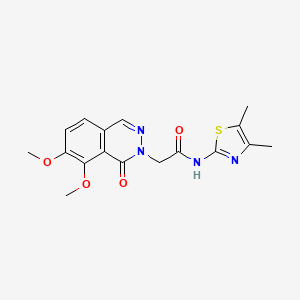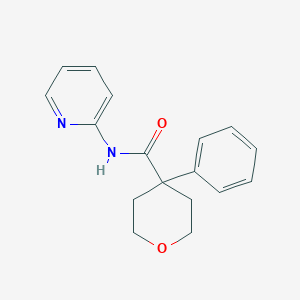
N,N-dipentylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dipentylpentanamide: is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is specifically structured with two pentyl groups attached to the nitrogen atom, making it a secondary amide. Amides are known for their high boiling points and solubility in water due to hydrogen bonding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipentylpentanamide typically involves the reaction of pentanoyl chloride with dipentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pentanoyl chloride+Dipentylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-dipentylpentanamide can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The primary product of reduction is the corresponding amine.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines
Substitution: Substituted amides, other derivatives
Applications De Recherche Scientifique
Chemistry: N,N-dipentylpentanamide is used as a building block in organic synthesis. Its reactivity and functional groups make it a valuable intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the interactions of amides with biological molecules. Its structure allows for the investigation of hydrogen bonding and other interactions in biological systems.
Medicine: While specific medical applications of this compound are not well-documented, amides in general are important in the development of pharmaceuticals. They are often found in drug molecules due to their stability and ability to form hydrogen bonds.
Industry: In industrial applications, this compound may be used as a solvent or as an intermediate in the production of other chemicals. Its properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-dipentylpentanamide involves its ability to form hydrogen bonds and interact with other molecules. The carbonyl group (C=O) and the nitrogen atom (N) in the amide group are key sites for these interactions. In biological systems, this compound may interact with proteins, enzymes, and other biomolecules through hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
- N,N-dimethylpentanamide
- N,N-diethylpentanamide
- N,N-dipropylpentanamide
Comparison: N,N-dipentylpentanamide is unique due to the presence of two pentyl groups attached to the nitrogen atom. This structural feature influences its physical and chemical properties, such as solubility, boiling point, and reactivity. Compared to similar compounds with shorter alkyl chains, this compound may exhibit different solubility and reactivity profiles, making it suitable for specific applications.
Propriétés
Numéro CAS |
57303-30-7 |
|---|---|
Formule moléculaire |
C15H31NO |
Poids moléculaire |
241.41 g/mol |
Nom IUPAC |
N,N-dipentylpentanamide |
InChI |
InChI=1S/C15H31NO/c1-4-7-10-13-16(14-11-8-5-2)15(17)12-9-6-3/h4-14H2,1-3H3 |
Clé InChI |
LYDTYASGACOQJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12166007.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methylpropanamide](/img/structure/B12166018.png)
![3-(1H-indol-3-yl)-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12166028.png)

![7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12166045.png)
![3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12166050.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B12166059.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12166066.png)
![2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166073.png)


